molecular formula C8H15NO B2791268 (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1236547-77-5

(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2791268
CAS No.: 1236547-77-5
M. Wt: 141.214
InChI Key:
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Description

(7-Methyl-7-azabicyclo[221]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Similar in structure but contains an oxygen atom instead of nitrogen.

    2-Azabicyclo[2.2.1]heptane: Lacks the methyl group present in (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol.

Uniqueness

The presence of the methyl group and the nitrogen atom within the bicyclic structure of this compound distinguishes it from other similar compounds.

Properties

IUPAC Name

(7-methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-7-2-4-8(9,6-10)5-3-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPPBBZQGIMKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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